2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
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Overview
Description
The compound is a molecular entity capable of donating a hydron to an acceptor .
Molecular Structure Analysis
The compound is a molecular entity capable of donating a hydron to an acceptor .Chemical Reactions Analysis
There’s a related compound, ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate, that shows typical reactions of a keto methylene compound .Scientific Research Applications
Antifolate Activity and Antitumor Potential
A study on antifolates, which include compounds similar to the specified chemical, reveals their potential as inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. These compounds have shown efficacy in inhibiting human DHFR and demonstrating antitumor activity in several cell cultures, highlighting their potential for developing new cancer treatments (Gangjee et al., 2007).
Antimicrobial Properties
Another research area focuses on the antimicrobial properties of related compounds. Studies have synthesized a range of derivatives showing significant antibacterial and antifungal activities. These activities suggest the potential for developing new antimicrobial agents to combat various pathogens (Hossan et al., 2012).
Applications in Imaging and Diagnostics
Compounds within this chemical class have also been explored for their potential in medical imaging. For example, certain derivatives have been used as selective ligands in positron emission tomography (PET) imaging, indicating their applicability in diagnostic imaging for neurological and oncological conditions (Dollé et al., 2008).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of similar compounds has provided insights into their chemical properties and potential applications. Studies have detailed the methods for synthesizing these compounds and analyzed their structures, which is crucial for understanding their biological activities and potential therapeutic uses (Sharma et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-4-29-24(31)23-22(20(14-26-23)18-8-6-5-7-9-18)28-25(29)32-15-21(30)27-19-12-10-17(11-13-19)16(2)3/h5-14,16,26H,4,15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKJLPIMCVBLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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